![molecular formula C18H12ClN3O2 B2958710 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide CAS No. 866041-28-3](/img/structure/B2958710.png)

4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

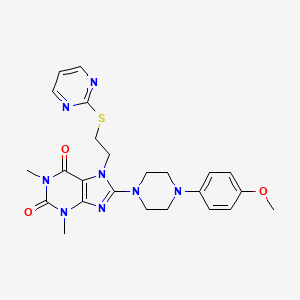

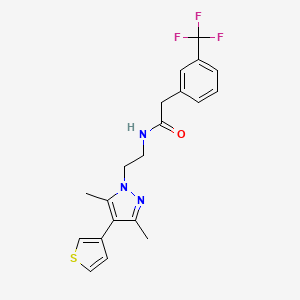

“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” is a chemical compound with the molecular formula C18H12ClN3O2 . It has an average mass of 337.760 Da and a monoisotopic mass of 337.061798 Da .

Synthesis Analysis

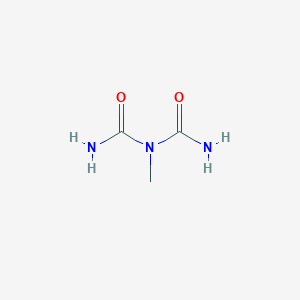

The synthesis of similar compounds involves the ANRORC (addition of nucleophiles, ring-opening, and ring-closure) reaction of 3-benzoyl chromones with benzamidines . A mixture of compounds and urea with a catalytic amount of sodium ethoxide in ethanol was refluxed on a water bath for 6–7 hours .Molecular Structure Analysis

The molecular structure of this compound is established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

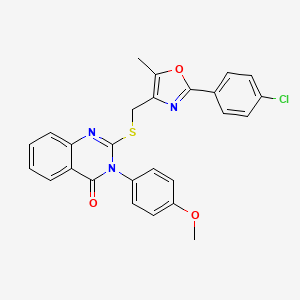

The key step in the synthesis of this compound involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H12ClN3O2, an average mass of 337.760 Da, and a monoisotopic mass of 337.061798 Da .科学的研究の応用

Antimicrobial Properties

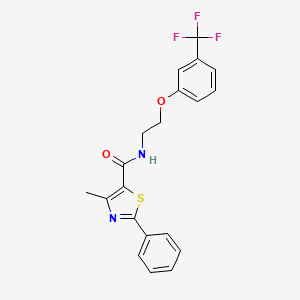

The compound has been found to have antimicrobial properties . It was evaluated for its antimicrobial activities against 3 Gram-positive and 3 Gram-negative bacteria (Staphylococcus epidermis, Vibrio parahaemolyticus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus and Klebsiella pneumonia) with Cefotaxime control .

Antioxidant Properties

The compound has also been found to exhibit antioxidant properties . The compounds were further subjected to antioxidant studies using DPPH test with ascorbic acid control .

Anticancer Activity

The compound has been evaluated for its in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations ranging from 0 to 50 μg/ml .

Green Chemistry

The compound has been synthesized using a green chemistry approach . The synthesis involved the reaction of 4-hydroxy-2H-chromen-2-one with 1H-pyrazole-5-carbaldehydes and urea/thiourea . This approach exhibits notable benefits like high yields, environmental compatibility, an easy procedure, short reaction periods, and mild reaction conditions .

Multi-drug Resistant Modulators

The compound has been developed as a novel class of multi-drug resistant modulators . This is particularly important in the field of medicine, where drug resistance is a major challenge.

Inhibiting Human Aldo-keto Reductase 1C3

The docking studies revealed that the compound had a favorable binding energy of –9.4 kcal/mol in inhibiting the human Aldo-keto reductase 1C3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics.

作用機序

Target of Action

Similar compounds have been found to bind to enzymes likeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively, making them potential targets for antimicrobial and anticancer agents .

Mode of Action

“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” interacts with its targets by binding to them, thereby inhibiting their function . For instance, it prevents DNA gyrase from breaking down bacterial DNA, which disrupts the DNA replication process . It also binds to RNA polymerase, affecting the transcription process .

Biochemical Pathways

The inhibition of dna gyrase and rna polymerase can disrupt dna replication and rna transcription, respectively, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .

Pharmacokinetics

The structure-activity relationship study of similar compounds suggests that the lipophilicity of the substituent at certain positions significantly affects their antitumor activity . This could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of “this compound” include the disruption of DNA replication and RNA transcription, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the lipophilicity of the substituent at certain positions in similar compounds significantly affects their antitumor activity . This suggests that the compound’s environment, such as the presence of certain lipids or proteins, could potentially influence its action and efficacy.

将来の方向性

特性

IUPAC Name |

4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVRUZLXELSLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)